molecular formula C18H22O8 B3433939 Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside CAS No. 6752-75-6

Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside

Cat. No.: B3433939
CAS No.: 6752-75-6
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside is a complex organic compound with the molecular formula C18H22O8. It is a derivative of hexopyranoside, characterized by the presence of acetyl and benzylidene groups. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside typically involves the protection of hydroxyl groups in hexopyranoside. The process begins with the acetylation of the hydroxyl groups at positions 2 and 3 using acetic anhydride in the presence of a catalyst such as pyridine. This is followed by the formation of the benzylidene acetal at positions 4 and 6 using benzaldehyde and an acid catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside undergoes various chemical reactions, including

Properties

IUPAC Name

(7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935006
Record name Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-45-1, 6752-75-6, 6748-84-1, 15451-81-7
Record name NSC185307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC281902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002607941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-di-O-acetyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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